2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione
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Overview
Description
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione is a heterocyclic compound that features a unique fusion of furan and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione typically involves the condensation of isobutyraldehyde with formaldehyde, followed by further reactions involving hydrogen cyanide in the presence of calcium chloride. The intermediate products are then hydrolyzed, acidified, and lactonized to yield the final compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2H-Furo[2,3-h]-1-benzopyran-2-one: This compound shares a similar furan ring structure but differs in its overall molecular framework.
Coumarin derivatives: These compounds also feature fused ring systems and are known for their biological activities.
Uniqueness
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione is unique due to its specific ring fusion and the presence of both furan and oxazepine rings. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
CAS No. |
72900-55-1 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione |
InChI |
InChI=1S/C9H11NO4/c1-9(2)4-10-7(11)5-3-13-8(12)6(5)14-9/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
OTRASLLSDJGAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)C2=C(O1)C(=O)OC2)C |
Origin of Product |
United States |
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